Chloro vs. Bromo Acetylenic Carbon: 2.5–4.2‑Fold Lower Nucleophilic Substitution Rate
In a direct kinetic study of the reaction of arylhalogenoacetylenes with sodium toluene-p-thiolate in DMF, the chloro derivative (Ar–C≡C–Cl) reacts 2.5 to 4.2 times more slowly than the corresponding bromo derivative (Ar–C≡C–Br) at –25 °C [1]. This measured rate ratio (kRCl:kRBr = 2.5–4.2) demonstrates that the chloro analog offers improved kinetic stability, allowing better control in stepwise syntheses.
| Evidence Dimension | Rate of nucleophilic substitution at acetylenic carbon (kRCl:kRBr ratio) |
|---|---|
| Target Compound Data | kRCl (chloro analog); rate defined relative to bromo baseline |
| Comparator Or Baseline | Aryl–C≡C–Br; kRBr (bromo analog); ratio kRCl:kRBr = 2.5–4.2 |
| Quantified Difference | Chloro analog undergoes substitution 2.5–4.2× slower than bromo analog |
| Conditions | Sodium toluene-p-thiolate, NN-dimethylformamide, –25 °C |
Why This Matters
Lower substitution rate translates to greater shelf and reaction stability, which is critical for procurement when multi-step synthetic sequences demand predictable, controlled reactivity.
- [1] Beltrame, P., Beltrame, P. L., Cattania, M. G., & Simonetta, M. (1973). Kinetics and mechanism of the nucleophilic substitution of arylhalogenoacetylenes by sodium toluene-p-thiolate in NN-dimethylformamide. Journal of the Chemical Society, Perkin Transactions 2, 1973, 63–66. https://doi.org/10.1039/P29730000063 View Source
